molecular formula C17H16N2O2S B5023658 4-tert-butylphenyl 2,1,3-benzothiadiazole-5-carboxylate

4-tert-butylphenyl 2,1,3-benzothiadiazole-5-carboxylate

Cat. No.: B5023658
M. Wt: 312.4 g/mol
InChI Key: ZMHQYUSXUHEFCD-UHFFFAOYSA-N
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Description

4-tert-butylphenyl 2,1,3-benzothiadiazole-5-carboxylate is a chemical compound that is used for scientific research . It is known by the registry number ZINC000000204831 .


Synthesis Analysis

The synthesis of 2,1,3-benzothiadiazole derivatives, which are very important acceptor units used in the development of photoluminescent compounds, can be achieved by Stille or Suzuki reaction . The synthesized compounds are characterized by spectroscopic and electrochemical methods .


Molecular Structure Analysis

2,1,3-Benzothiadiazole is a bicyclic molecule composed of a benzene ring that is fused to a 1,2,5-thiadiazole . It is readily prepared in at least 85% yield from o-phenylenediamine by reaction with two equivalents of thionyl chloride in pyridine .


Chemical Reactions Analysis

2,1,3-Benzothiadiazole undergoes the standard chemistry of aromatic compounds, for example readily forming nitro and chloro derivatives . Under reducing conditions, 2,1,3-benzothiadiazoles can be converted back to the 1,2-diaminobenzene compounds from which they were prepared .


Physical and Chemical Properties Analysis

The physical and chemical properties of 2,1,3-Benzothiadiazole include a molar mass of 136.17 g·mol−1, a melting point of 54.0 °C, and a boiling point of 203.0 °C .

Mechanism of Action

2,1,3-Benzothiadiazole and its derivatives are very important acceptor units used in the development of photoluminescent compounds and are applicable for the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors . Due to their strong electron-withdrawing ability, construction of molecules with the unit core of BT and its derivatives can usually improve the electronic properties of the resulting organic materials .

Future Directions

The future directions of research on 4-tert-butylphenyl 2,1,3-benzothiadiazole-5-carboxylate and similar compounds could involve further exploration of their use in the development of photoluminescent compounds and their application in organic light-emitting diodes, organic solar cells, and organic field-effect transistors .

Properties

IUPAC Name

(4-tert-butylphenyl) 2,1,3-benzothiadiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-17(2,3)12-5-7-13(8-6-12)21-16(20)11-4-9-14-15(10-11)19-22-18-14/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMHQYUSXUHEFCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)OC(=O)C2=CC3=NSN=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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